1-(1-isobutyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
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Overview
Description
1-(1-isobutyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a complex organic compound that belongs to the class of pyrazoles and pyrroles. These heterocyclic compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isobutyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves multi-step organic reactions. One common method involves the reaction of 1-isobutyl-1H-pyrazole with a suitable pyrrole derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Safety protocols are strictly followed to handle the reactive intermediates and hazardous chemicals involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1-isobutyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-(1-isobutyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-isobutyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-isobutyl-1H-pyrazole: A simpler analog with similar structural features.
1-methyl-1H-pyrrole: Another related compound with a pyrrole ring.
Uniqueness
1-(1-isobutyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is unique due to its combination of pyrazole and pyrrole rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H23ClN4 |
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Molecular Weight |
282.81 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-(1-methylpyrrol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H22N4.ClH/c1-12(2)10-18-11-13(8-16-18)7-15-9-14-5-4-6-17(14)3;/h4-6,8,11-12,15H,7,9-10H2,1-3H3;1H |
InChI Key |
BNUKIXSVAHGBCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CC=CN2C.Cl |
Origin of Product |
United States |
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